molecular formula C24H20ClN3O4 B11543892 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol

4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol

Cat. No.: B11543892
M. Wt: 449.9 g/mol
InChI Key: ANUIUIDCAUFUSY-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-(3,4-dimethylphenyl)-1,3-benzoxazole-5-amine in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, and the mixture is refluxed for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the nitrogen and oxygen atoms, forming a square planar geometry . This coordination can induce intramolecular charge transfer, affecting the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-chloro-2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C24H20ClN3O4/c1-12-5-6-16(9-13(12)2)24-27-19-10-17(7-8-20(19)32-24)26-11-18-14(3)21(25)15(4)22(23(18)29)28(30)31/h5-11,29H,1-4H3

InChI Key

ANUIUIDCAUFUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C)C

Origin of Product

United States

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